![molecular formula C14H16FN3O4S B2542223 8-((3-氟苯基)磺酰基)-3-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 941880-96-2](/img/structure/B2542223.png)

8-((3-氟苯基)磺酰基)-3-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

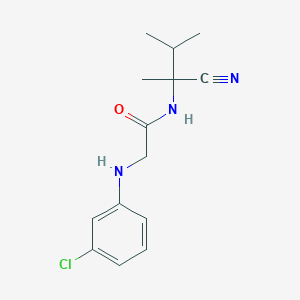

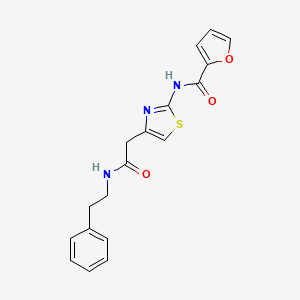

8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.

BenchChem offers high-quality 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗惊厥活性

8-((3-氟苯基)磺酰基)-3-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮的衍生物研究已在抗惊厥疗法领域展现出巨大潜力。Madaiah 等人 (2012) 的一项研究合成并评估了新型衍生物使用最大电休克癫痫发作 (MES) 测试的抗惊厥活性。某些化合物显示出对癫痫发作的显著保护作用,与标准药物苯妥英相当。这项研究表明这些衍生物在开发新型抗惊厥药物方面的潜力 (Madaiah、Prashanth、Revanasiddappa 和 Veeresh,2012)。

抗菌和解毒应用

类似化合物的另一个应用涉及抗菌和解毒用途。Ren 等人 (2009) 合成了一种新型 N-卤代胺前体,该前体结合到棉织物上,对金黄色葡萄球菌和大肠杆菌 O157:H7 显示出显着的抗菌功效。这项研究为在抗菌纺织品和解毒过程中利用这些化合物开辟了途径 (Ren、Akdag、Kocer、Worley、Broughton 和 Huang,2009)。

降血糖活性

8-((3-氟苯基)磺酰基)-3-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮衍生物在糖尿病管理中的潜力也已得到探索。Iqbal 等人 (2012) 研究了某些衍生物在雄性白化大鼠中的降血糖活性。研究发现,特定的异构体显着降低了血糖水平,表明其在糖尿病治疗中的效用 (Iqbal、Akhtar、Hendsbee、Masuda 和 Hameed,2012)。

用于燃料电池应用的质子交换膜

8-((3-氟苯基)磺酰基)-3-甲基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮的衍生物还被发现应用于为燃料电池开发质子交换膜。Bae、Miyatake 和 Watanabe (2009) 合成了含有芴基团的磺化聚(亚苯醚砜)嵌段共聚物,展示了对燃料电池应用有利的高质子电导率和机械性能 (Bae、Miyatake 和 Watanabe,2009)。

作用机制

Target of Action

The primary target of the compound 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the δ opioid receptor (DOR) . DORs are potential targets for neurologic and psychiatric disorders .

Mode of Action

The compound 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as an agonist at the DOR . It binds to the orthosteric site of the DOR, based on docking and molecular dynamic simulation .

Result of Action

The activation of DOR by 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

生化分析

Biochemical Properties

8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel delta opioid receptor-selective agonist . It binds to the orthosteric site of the delta opioid receptor, exhibiting selectivity over a panel of 167 other G-protein-coupled receptors (GPCRs) . The interaction with the delta opioid receptor is characterized by a slight bias towards G-protein signaling, which may contribute to its pharmacological effects .

Cellular Effects

The effects of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice . The modulation of delta opioid receptors by 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of action of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the orthosteric site of the delta opioid receptor, as confirmed by docking and molecular dynamic simulation studies . The binding of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the delta opioid receptor results in the activation of G-protein signaling pathways, which can lead to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may lead to sustained modulation of delta opioid receptor activity and associated cellular responses .

Dosage Effects in Animal Models

The effects of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. Studies have demonstrated that this compound exhibits anti-allodynic efficacy at specific dosages in a complete Freund’s adjuvant model of inflammatory pain in mice . Higher doses may lead to adverse effects, such as seizures and tachyphylaxis, which are more prevalent in delta opioid receptor agonists . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in specific metabolic pathways that influence its pharmacokinetics and pharmacodynamics. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The metabolic pathways of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can affect its bioavailability, distribution, and overall efficacy .

Transport and Distribution

The transport and distribution of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can influence its pharmacological effects and therapeutic potential .

Subcellular Localization

The subcellular localization of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within subcellular structures can affect its interactions with biomolecules and its overall biological activity .

属性

IUPAC Name |

8-(3-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHUNVVDEXHVRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)

![N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2542157.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)